molecular formula C21H19F3N2O4 B2967388 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1421587-62-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2967388
CAS No.: 1421587-62-3
M. Wt: 420.388
InChI Key: DMVJBKOMCOTQRT-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H19F3N2O4 and its molecular weight is 420.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemistry and Ionic Thiol Addition

The stereochemistry of ionic thiol addition to acetylenic ketones, including compounds similar to the one , has been explored. Research shows that piperidine-catalyzed addition of thiols to certain acetylenes results in mixtures of (E)- and (Z)-isomers. The configurational assignments of these isomers are based on spectroscopic methods, highlighting the influence of solvent and catalysis in stereochemical outcomes (Omar & Basyouni, 1974).

Synthetic Routes to Muscarinic Receptor Antagonists

Another study presents a synthetic route for compounds with affinity to the muscarinic M2 receptor, showcasing the versatility of piperidine derivatives in developing receptor antagonists. This synthesis highlights the compound's potential in creating therapeutics targeting specific receptors (Holzgrabe & Heller, 2003).

Molecular Structure and Vibrational Spectra

Research into the molecular structure and vibrational spectra of related piperidine-1-yl-methyl compounds provides insights into the physical properties and stability of such molecules. The study uses density functional theory and Hartree–Fock calculations, offering a detailed look at the molecular conformations and vibrational modes (Taşal et al., 2009).

Synthesis and Structural Analysis

The synthesis and structural analysis of piperine derivatives, including compounds with benzodioxolyl groups, have been investigated. These studies provide valuable information on the geometrical parameters, electron conjugation, and potential intermolecular interactions, crucial for understanding the chemical behavior and potential applications of these compounds (Ezawa et al., 2020).

Novel Synthesis Approaches

Innovative synthesis methods for hybrid compounds that include piperidine and other functional groups have been developed. These methods offer efficient routes to create compounds with varied pharmacophoric fragments, demonstrating the compound's utility in medicinal chemistry and drug design (Ivanova, Kanevskaya, & Fedotova, 2019).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O4/c22-21(23,24)15-3-5-19(25-12-15)30-16-7-9-26(10-8-16)20(27)6-2-14-1-4-17-18(11-14)29-13-28-17/h1-6,11-12,16H,7-10,13H2/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVJBKOMCOTQRT-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.